XLogP Advantage: 1.5–1.8 Log Unit Higher Lipophilicity Than Hydroxyl and Unsubstituted Phenyl Analogs
5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde, as a member of the benzyloxy-substituted 5-arylthiophene-2-carbaldehyde family, exhibits a computed XLogP3-AA of approximately 4.5 based on the closest characterized regioisomer (5-[4-(benzyloxy)phenyl]-2-thiophenecarbaldehyde, PubChem CID 20100036) [1]. In contrast, 5-(2-hydroxyphenyl)-2-thiophenecarbaldehyde (CAS 893740-89-1) has an XLogP3-AA of 2.7 (2.93 by chemsrc LogP) [2], 5-(2-methoxyphenyl)thiophene-2-carbaldehyde (CAS 479243-27-1) has a LogP of 3.24 [3], and unsubstituted 5-phenyl-2-thiophenecarbaldehyde (CAS 19163-21-4) has a LogP of 2.90 . The benzyloxy substitution thus delivers approximately 1.5–1.8 log units higher lipophilicity than the hydroxyl-bearing analog and approximately 1.2–1.6 log units higher than the methoxy and unsubstituted phenyl variants.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 4.5 (benzyloxy-substituted 5-arylthiophene-2-carbaldehyde class, based on para-isomer PubChem CID 20100036) |
| Comparator Or Baseline | 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde: XLogP 2.7; 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde: LogP 3.24; 5-Phenyl-2-thiophenecarbaldehyde: LogP 2.90; Thiophene-2-carboxaldehyde: XLogP 1.0 |
| Quantified Difference | ΔXLogP target vs hydroxyl analog ≈ +1.5 to +1.8 log units; vs methoxy analog ≈ +1.26 log units; vs unsubstituted phenyl ≈ +1.2 to +1.6 log units; vs thiophene-2-carboxaldehyde ≈ +3.5 log units |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm and chemsrc LogP database; cross-study comparable, not a single head-to-head experiment |
Why This Matters
A 1.5 log unit difference in XLogP corresponds to approximately 30-fold difference in octanol-water partition coefficient, directly impacting chromatographic purification strategy, liquid-liquid extraction efficiency, and suitability for lipophilic reaction environments during procurement-driven synthesis planning.
- [1] PubChem Compound Summary CID 20100036, 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde. National Center for Biotechnology Information. Computed Properties: XLogP3-AA 4.5. Accessed May 2026. View Source
- [2] PubChem Compound Summary CID 20100241, 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde. National Center for Biotechnology Information. XLogP3-AA 2.7. Also chemsrc.com CAS 893740-89-1: LogP 2.93320. Accessed May 2026. View Source
- [3] ChemSrc / yybyy.com. 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 479243-27-1): LogP 3.2362, PSA 54.54. Accessed May 2026. View Source
